![molecular formula C24H18N4O5S2 B2412228 N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromen-2-carbonsäureamid CAS No. 867041-54-1](/img/structure/B2412228.png)

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromen-2-carbonsäureamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

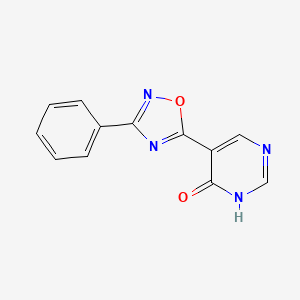

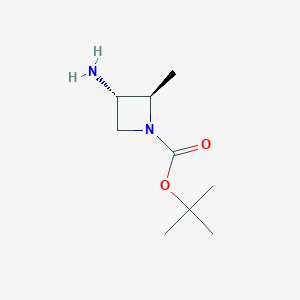

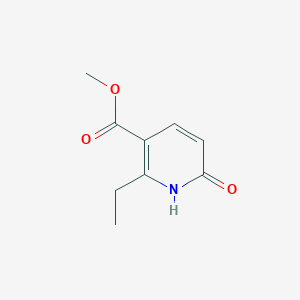

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O5S2 and its molecular weight is 506.55. The purity is usually 95%.

BenchChem offers high-quality N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

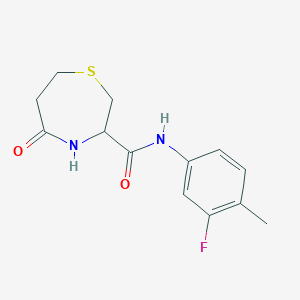

- Forscher haben Derivate dieser Verbindung synthetisiert und ihr antimikrobielles Potenzial bewertet. Insbesondere haben sie diese Derivate gegen E. coli, B. mycoides und C. albicans getestet . Einige der Verbindungen zeigten signifikante antimikrobielle Aktivität, was sie zu vielversprechenden Kandidaten für weitere Untersuchungen macht.

- Ein spezifisches Derivat, (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid, zeigte entzündungshemmende und analgetische Aktivitäten . Diese Eigenschaften deuten auf potenzielle Anwendungen in der Schmerztherapie und bei entzündungsbedingten Erkrankungen hin.

- Das 1,3,4-Thiadiazol-Gerüst wurde hinsichtlich seiner zytotoxischen Eigenschaften untersucht. Die Art der Substituenten am C-5-Phenylring beeinflusst die zytotoxische Aktivität deutlich . Die weitere Erforschung von Derivaten könnte zu neuen Antikrebsmitteln führen.

- Hydrazonoylhalogenide, einschließlich Verbindungen, die mit unserem Zielmolekül verwandt sind, wurden mit anthelmintischen und antiarthropodalen Eigenschaften in Verbindung gebracht . Diese Aktivitäten sind im Kontext von parasitären Infektionen und Schädlingsbekämpfung relevant.

- Die chemische Reaktivität der Verbindung macht sie wertvoll für die Synthese verschiedener Stickstoff-, Sauerstoff-, Schwefel- und Selen enthaltender Verbindungen . Forscher können ihre Verwendung als vielseitigen Baustein in der organischen Synthese untersuchen.

Antibakterielle Aktivität

Entzündungshemmende und analgetische Eigenschaften

Zytotoxizität

Anthelmintische und Antiarthropodale Aktivitäten

Chemische Reaktivität und Synthese

Zusammenfassend lässt sich sagen, dass N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromen-2-carbonsäureamid vielversprechend in verschiedenen Bereichen ist, von der Medizin bis zur Materialwissenschaft. Forscher sollten seine Eigenschaften weiterhin erforschen, um sein volles Potenzial freizuschalten. 🌟 .

Wirkmechanismus

Target of Action

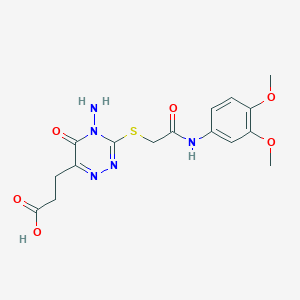

The primary target of the compound is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of Glutaminase GLS1 . By inhibiting the activity of this enzyme, it disrupts the metabolic pathway of glutamine .

Biochemical Pathways

The compound interferes with the glutamine metabolic pathway . Glutamine is an essential amino acid that plays a crucial role in various biological processes. By inhibiting the activity of Glutaminase GLS1, the compound disrupts the conversion of glutamine into glutamate , which can have significant downstream effects on cellular metabolism and function.

Result of Action

By disrupting the glutamine metabolic pathway, the compound can potentially inhibit the production of glutathione (GSH) . This can amplify the photodynamic effect of certain photosensitizers, such as Chlorin e6 (Ce6) , which could be beneficial in the treatment of certain types of cancer, such as triple-negative breast cancer (TNBC) .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as light exposure in the case of photodynamic therapy

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have been used in the treatment of triple-negative breast cancer (TNBC) by inhibiting the activity of glutaminase (GLS), an enzyme involved in glutamine metabolism . This inhibition disrupts the glutamine metabolic pathway, thereby inhibiting the production of glutathione (GSH), which is a key downstream product in the acceleration of TNBC proliferation .

Cellular Effects

In terms of cellular effects, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide may have a significant impact on various types of cells and cellular processes . For instance, in the context of TNBC, the compound’s ability to disrupt glutamine metabolism could potentially inhibit cell proliferation .

Molecular Mechanism

The molecular mechanism of action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide involves the inhibition of GLS, thereby disrupting the glutamine metabolic pathway . This leads to a reduction in the production of GSH, thereby potentially inhibiting the proliferation of TNBC cells .

Metabolic Pathways

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is involved in the glutamine metabolic pathway through its inhibition of GLS

Eigenschaften

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S2/c1-2-21-26-27-24(34-21)28-35(31,32)16-10-8-15(9-11-16)25-22(29)19-13-18-17-6-4-3-5-14(17)7-12-20(18)33-23(19)30/h3-13H,2H2,1H3,(H,25,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDUHZAHKSGMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

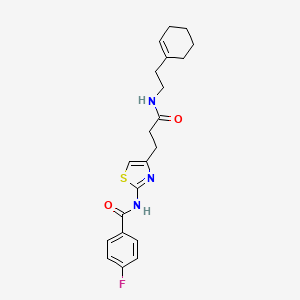

![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)

![3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B2412152.png)

![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)